2-Bromobenzyl thioether
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Overview
Description
2-Bromobenzyl thioether is an organic compound that belongs to the class of thioethers, which are sulfur analogs of ethers. Thioethers contain a sulfur atom bonded to two carbon atoms. The presence of a bromine atom on the benzyl group adds unique reactivity to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzyl thioether can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between 2-bromobenzyl chloride and a thiol. The reaction typically occurs under basic conditions, where the thiol acts as a nucleophile, displacing the chloride ion and forming the thioether linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzyl thioether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, leading to the formation of new compounds.
Oxidation: The sulfur atom in the thioether can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, typically reducing the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: The major products are new thioethers or other substituted benzyl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the corresponding benzyl thioether without the bromine atom.
Scientific Research Applications
2-Bromobenzyl thioether has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobenzyl thioether involves its reactivity at the benzylic position. The bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The sulfur atom in the thioether can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl chloride: Similar in structure but contains a chloride atom instead of a thioether linkage.
Benzyl thioether: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromobenzyl bromide: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness
2-Bromobenzyl thioether is unique due to the presence of both a bromine atom and a thioether linkage. This combination provides a versatile platform for various chemical reactions, making it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
84035-84-7 |
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Molecular Formula |
C14H12Br2S |
Molecular Weight |
372.1 g/mol |
IUPAC Name |
1-bromo-2-[(2-bromophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2S/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
InChI Key |
CLOIRDNBALNYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=CC=CC=C2Br)Br |
Origin of Product |
United States |
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